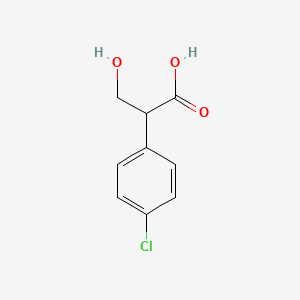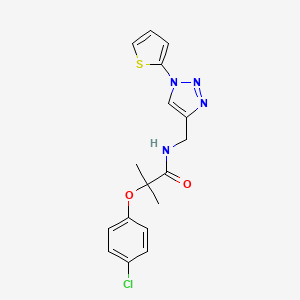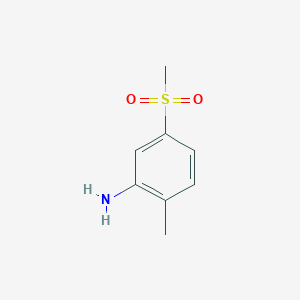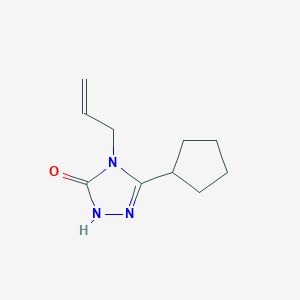![molecular formula C20H22N2O5 B2565347 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1704665-32-6](/img/structure/B2565347.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of oxalamide, which is a class of organic compounds characterized by the presence of an oxalamide functional group. Oxalamides are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and a 2-methoxy-2-(o-tolyl)ethyl group attached to an oxalamide core. The 2,3-dihydrobenzo[b][1,4]dioxin group is a bicyclic structure containing a six-membered benzene ring fused to a 1,4-dioxin ring . The 2-methoxy-2-(o-tolyl)ethyl group contains a methoxy group and a tolyl group (a methyl-substituted phenyl group) attached to an ethyl group .Scientific Research Applications
Hypoxia-Inducible Factors and Metastasis
Research by Gilkes et al. (2013) explored how hypoxia-inducible factors activate the transcription of genes encoding collagen prolyl hydroxylases, critical for collagen deposition in breast cancer metastasis. This study highlights the importance of prolyl hydroxylase inhibitors in cancer research, potentially aligning with the exploration of compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide for therapeutic applications (Gilkes et al., 2013).
Plant Defense Mechanisms
A study by Klun et al. (1967) on 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) , a chemical defense in maize against pests, illustrates the biological significance of methoxy-substituted compounds in plant resistance mechanisms. Such research could inform the investigation of related compounds for agricultural applications (Klun et al., 1967).
Neuropharmacology and Eating Disorders
Piccoli et al. (2012) examined the effects of selective antagonists on compulsive food consumption, pointing to the therapeutic potential of targeting specific receptors. The study underscores the broader interest in understanding how complex molecules modulate neural pathways, relevant to the design and application of compounds like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide in neuropharmacology (Piccoli et al., 2012).
Chemotherapy and Cancer Treatment
Han et al. (2014) investigated the cytotoxic effects of ethyl-3,4-dihydroxybenzoate on esophageal squamous cell carcinoma cells, focusing on cell autophagy and apoptosis. This research is part of a larger effort to discover new treatments for cancer, suggesting a potential interest in the structural analogs of the compound for similar studies (Han et al., 2014).
Organic Synthesis and Pharmacology
Viglianisi and Menichetti (2010) reviewed the pharmacological relevance of 2,3-dihydrobenzo[b][1,4]oxathiine , emphasizing its multifaceted biological activities. This work underlines the broad interest in synthesizing and studying heterocyclic compounds for their therapeutic potential (Viglianisi & Menichetti, 2010).
Future Directions
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-13-5-3-4-6-15(13)18(25-2)12-21-19(23)20(24)22-14-7-8-16-17(11-14)27-10-9-26-16/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGBSDOEDUEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(trifluoromethyl)benzyl)acetamide](/img/structure/B2565267.png)
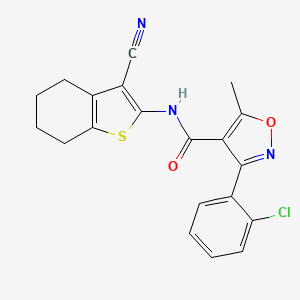
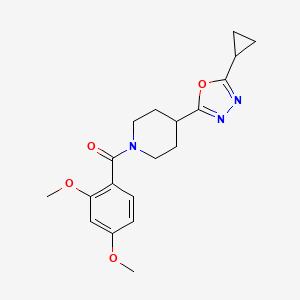
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)
